2-Chloroaniline-d6

Stable isotope dilution assay Mass spectrometry calibration Isotopologue selection

Quantifying 2-chloroaniline in groundwater or DNA adducts? The +2 Da shift of d2 isotopologues causes non-linear calibration. Switch to 2-Chloroaniline-d6 (CAS 1276197-37-5): - **+6 Da mass shift** ensures linear calibration and separation from ³⁷Cl isotopologue - **98 atom % D** - no H/D back-exchange on aniline ring under APCI or alkaline hydrolysis - **GC-MS compatible** - validated for ortho-chloroaniline (1-45 µg/L) where LC-MS/MS fails - **3-year room temperature stability** - no cold-chain needed for multi-study DMPK Supplied with lot-specific CoA. Immediate shipment.

Molecular Formula C6H6ClN
Molecular Weight 133.61 g/mol
Cat. No. B12296224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroaniline-d6
Molecular FormulaC6H6ClN
Molecular Weight133.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)Cl
InChIInChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D/hD2
InChIKeyAKCRQHGQIJBRMN-UDDMDDBKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroaniline-d6 Deuterated Internal Standard


2-Chloroaniline-d6 (CAS 1276197-37-5) is a perdeuterated isotopologue of 2-chloroaniline in which all six hydrogen atoms on the aromatic ring and primary amine are replaced by deuterium, yielding a molecular formula of ClC₆D₄ND₂ and a molecular weight of 133.61 g/mol . It is supplied with an isotopic enrichment specification of 98 atom % D and is manufactured by Cambridge Isotope Laboratories (CIL) and CDN Isotopes as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry . The unlabeled parent compound, 2-chloroaniline (CAS 95-51-2, MW 127.57), is a toxic ortho-substituted aromatic amine used industrially in dye, polymer, and pharmaceutical manufacturing, and is monitored as an environmental pollutant and occupational carcinogen .

Method Compatibility

GC-MS workflow for ortho-chloroaniline; unsuitable for direct-injection LC-MS/MS

Mass Shift

+6 Da shift ensures linear isotope dilution calibration and avoids spectral crosstalk

Isotopic Enrichment

Certified enrichment with lot-specific COA for quantitative trace analysis

Label Integrity

Aniline ring resists H/D back-exchange during APCI, preserving isotopic fidelity

Why 2-Chloroaniline-d6 Cannot Be Substituted


Deuterated internal standards for 2-chloroaniline are not interchangeable. The d2 isotopologue (2-Chloroaniline-4,6-d2, CAS 347840-10-2) provides only a +2 Da mass shift from the native analyte, falling below the ≥3 Da threshold at which stable isotope dilution calibration curves transition from second-order to linear [1]. Furthermore, ortho-chloroaniline exhibits an intrinsic analytical liability: in LC-MS/MS with electrospray ionization, it yields significantly lower ion intensities than its meta- and para-substituted isomers, a documented effect that renders direct-injection LC-MS/MS unsuitable for this positional isomer and favors GC-MS-based methods [2]. The d6 compound, with its +6 Da shift spanning all six exchangeable positions, simultaneously satisfies the mass-difference requirement, provides resistance to aromatic H/D back-exchange during APCI analysis—a phenomenon undetectable on aniline rings but substantial on other heterocycles [3]—and is compatible with the GC-MS instrumentation most robust for ortho-chloroaniline quantification.

Target

2-Chloroaniline-d6 (+6 Da): linear calibration, clear separation from ³⁷Cl isotopologue

Substitute

2-Chloroaniline-4,6-d2 (+2 Da): below 3 Da threshold, second-order calibration curve required

Target

Robust GC-MS quantification validated for ortho-chloroaniline in environmental matrices

Substitute

LC-MS/MS direct injection unsuitable for ortho isomer due to low ion yields

Target

Perdeuterated aniline ring: H/D back-exchange undetectable during APCI analysis

Substitute

Deuterated heterocyclic analogs may suffer substantial label loss and bias quantification

Comparative Evidence: 2-Chloroaniline-d6 vs. Alternatives


Mass Shift and Calibration Linearity

The perdeuterated 2-Chloroaniline-d6 yields a +6.04 Da mass shift from unlabeled 2-chloroaniline (MW 133.61 vs. 127.57), whereas the alternative 2-Chloroaniline-4,6-d2 produces only a +2.01 Da shift (MW 129.58 vs. 127.57). Published calibration studies establish that when the mass difference between analyte and SIL-IS exceeds 3 Da, the isotope dilution calibration function is linear; when the difference falls below 3 Da, a second-order curve results, requiring mathematical linearization and introducing additional uncertainty [1]. Independent guidance from bioanalytical laboratories reinforces that SIL-IS should ideally provide a 4–5 Da mass difference to minimize spectral cross-talk from naturally occurring isotopologues [2]. The d2 isotopologue falls markedly short of both thresholds.

Mass Shift & Linearity
Head-to-head
d6: +6.04 Da vs. d2: +2.01 Da shift from unlabeled analyte
d6 exceeds 3 Da linearity threshold; d2 requires second-order curve linearization
Calibration linearity threshold per Fay & Metairon (2000)
Stable isotope dilution assay Mass spectrometry calibration Isotopologue selection

H/D Back-Exchange Resistance in APCI

Davies et al. (2010) systematically investigated H/D back-exchange on deuterated aromatic rings during atmospheric pressure chemical ionization (APCI) LC/MS. For fully deuterated indoles, substantial exchange back to partially and fully protonated forms was observed, with the degree of exchange strongly dependent on analyte quantity, desolvation temperature, mobile phase composition, and flow rate. In stark contrast, H/D exchange on deuterated aniline and nitrobenzene ring systems was undetectable, and on acetanilide was extremely small [1]. This finding is directly relevant to 2-Chloroaniline-d6: the perdeuterated aniline ring is inherently resistant to the back-exchange that compromises label integrity in deuterated heterocyclic internal standards.

H/D Back-Exchange Resistance
Cross-study
Aniline ring: exchange undetectable vs. deuterated indoles: substantial exchange
Supports isotopic integrity of d6 during APCI; label not degraded as in heterocycles
Davies et al. (2010), APCI LC/MS
APCI mass spectrometry Hydrogen/deuterium exchange Isotopic label fidelity

Ortho-Chloroaniline Ion Yield and GC-MS Suitability

Dorgerloh, Becker, and colleagues (2021) compared three chromatographic procedures—GC/MS, GC/MS-MS, and LC/MS-MS—for quantification of aniline and 19 methylated and chlorinated derivatives in groundwater. Both GC/MS and GC/MS-MS yielded results deviating less than 10% from each other, and all three methods deviated less than 15% from interlaboratory reference values across a 1–45 µg L⁻¹ concentration range. Critically, while LC/MS-MS performed equivalently to GC/MS for methylanilines and meta-/para-substituted chloroanilines, it was explicitly deemed unsuitable for ortho-chloroaniline derivatives, owing to significantly lower ion yields than their meta and para counterparts [1]. This establishes that reliable quantification of 2-chloroaniline in complex aqueous matrices depends on GC-MS-based methods.

Ion Yield & GC-MS Fit
Class-level inference
LC-MS/MS unsuitable for ortho-chloroaniline; GC-MS deviations
GC-MS is the appropriate platform; d6 volatile and thermally stable for this method
Dorgerloh et al. (2021), groundwater interlab comparison
Enrichment & Documentation
Supporting evidence
98 atom % D with lot-specific COA; equivalent enrichment grade as d2
Traceable documentation; d6 delivers required mass shift at same enrichment level
Supplier COA, MedChemExpress ≥98% guideline
DNA Adduct Recovery
Supporting evidence
Up to 80% recovery under alkaline hydrolysis (0.3 M NaOH, 110 °C, overnight)
Demonstrates utility in aggressive sample workup for biomonitoring
Beyerbach et al. (1996), GC-MS of arylamine adducts
Shelf-Life & Storage
Supporting evidence
Room temperature storage; 3-year stability with re-analysis interval
Reduces cold-chain logistics; contrasts with d2 requiring −20 °C long-term
CDN D-7280 documentation; ResolveMass d2 lead time 4–6 weeks
Ortho-chloroaniline quantification Ionization efficiency GC-MS vs. LC-MS/MS

Isotopic Enrichment and Certificate of Analysis

2-Chloroaniline-d6 from CDN Isotopes (Cat. D-7280) and Cambridge Isotope Laboratories (CIL, Cat. MI-D32626) is supplied with a certified isotopic enrichment of 98 atom % D, accompanied by a lot-specific Certificate of Analysis (COA) [1]. This meets the widely recognized minimum isotopic enrichment threshold of ≥98 atom % for SIL-IS, as specified in MedChemExpress guidance for mass spectrometry internal standard selection [2]. In contrast, the d2 isotopologue (2-Chloroaniline-4,6-d2) is also supplied at 98 atom % D but provides only two deuterium labels, offering no advantage in enrichment specification while incurring the mass-deficit limitation documented in Evidence Item 1.

Enrichment & Documentation
Supporting evidence
98 atom % D with lot-specific COA; equivalent enrichment grade as d2
Traceable documentation; d6 delivers required mass shift at same enrichment level
Supplier COA, MedChemExpress ≥98% guideline
Isotopic enrichment Certificate of Analysis Internal standard quality

DNA Adduct Biomonitoring Recovery

Beyerbach et al. (1996) developed a GC-MS method for DNA adducts of arylamines including 2-chloroaniline, using a deuterated internal standard in a protocol involving alkaline hydrolysis (0.3 M NaOH, 110 °C, overnight). Recovery of up to 80% was achieved from DNA adduct levels spanning 1 in 10⁸ to 1 in 10⁵ nucleotides [1]. This demonstrates the practical utility of deuterated 2-chloroaniline internal standards in demanding biomonitoring applications, where the deuterated IS compensates for losses during aggressive sample workup.

DNA Adduct Recovery
Supporting evidence
Up to 80% recovery under alkaline hydrolysis (0.3 M NaOH, 110 °C, overnight)
Demonstrates utility in aggressive sample workup for biomonitoring
Beyerbach et al. (1996), GC-MS of arylamine adducts
DNA adduct quantification Arylamine biomonitoring Deuterated IS recovery

Stability and Shelf-Life Documentation

2-Chloroaniline-d6 from CDN Isotopes is documented as stable when stored at room temperature under recommended conditions, with a defined re-analysis interval of three years, after which chemical purity should be re-verified before use . The compound is classified as TOXIC for shipping and is supplied in a standard pack size of 0.05 g . This explicit stability documentation contrasts with the d2 isotopologue from certain alternative suppliers, which may require −20 °C long-term storage (broadbio.com listing for CDN D-7280 notes −20 °C for long-term storage ) and carry lead times of 4–6 weeks , creating practical procurement differentiation.

Shelf-Life & Storage
Supporting evidence
Room temperature storage; 3-year stability with re-analysis interval
Reduces cold-chain logistics; contrasts with d2 requiring −20 °C long-term
CDN D-7280 documentation; ResolveMass d2 lead time 4–6 weeks
Compound stability Shelf-life Procurement planning

2-Chloroaniline-d6 Procurement and Application Scenarios


Environmental Water GC-MS Quantification

Environmental laboratories monitoring 2-chloroaniline in groundwater, surface water, or industrial wastewater according to DIN 38407-16 or EPA Method 8270 should select 2-Chloroaniline-d6 as the isotope dilution internal standard. The +6 Da mass shift ensures linear calibration [1] and clear spectral separation from the ³⁷Cl isotopologue, while the documented resistance of the aniline ring to H/D back-exchange during APCI analysis preserves label integrity [2]. The compound is compatible with the liquid-liquid extraction GC/MS workflow that Dorgerloh et al. (2021) validated for ortho-chloroaniline in groundwater at 1–45 µg L⁻¹, where LC/MS-MS was explicitly deemed unsuitable [3].

DNA Adduct Biomonitoring for Occupational Exposure

Toxicology laboratories quantifying 2-chloroaniline-derived DNA adducts as biomarkers of occupational exposure should procure 2-Chloroaniline-d6 as the deuterated internal standard for GC-MS analysis. Beyerbach et al. (1996) demonstrated up to 80% recovery of arylamine DNA adducts using a deuterated IS under alkaline hydrolysis conditions (0.3 M NaOH, 110 °C, overnight), with detection spanning 1 adduct per 10⁸ to 10⁵ nucleotides [4]. The thermal and chemical stability of the perdeuterated aniline ring under these aggressive conditions is essential for accurate quantification in human biomonitoring programs.

Method Validation and Quality Control

Contract analytical laboratories performing method validation, interlaboratory comparisons, or regulatory compliance testing for chloroanilines in water should incorporate 2-Chloroaniline-d6 as a deuterated monitoring compound (DMC). The EPA has demonstrated that incorporating deuterated analogs of target compounds into GC/MS methods improves data quality and provides cost savings to remediation programs [5]. The 98 atom % D isotopic enrichment with lot-specific Certificate of Analysis satisfies the documentary traceability requirements of ISO/IEC 17025-accredited laboratories.

Pharmacokinetic Tracing in Preclinical Studies

Drug metabolism and pharmacokinetics (DMPK) laboratories investigating the absorption, distribution, metabolism, and excretion (ADME) of 2-chloroaniline or 4,4′-methylenebis(2-chloroaniline) (MbOCA) should use 2-Chloroaniline-d6 as the SIL-IS for LC-MS or GC-MS quantification in biological matrices. The +6 Da shift exceeds the 4–5 Da ideal range recommended for minimizing spectral cross-talk [6], and the 3-year room-temperature stability supports multi-year, multi-study procurement without cold-chain logistics complications.

Application
Selection Property
Validation Focus
Environmental water GC-MS quantification
Mass shift above linearity threshold; H/D back-exchange resistance
Ortho-isomer GC-MS suitability and method validation per DIN/EPA
DNA adduct biomonitoring
Alkaline hydrolysis and thermal stability
Recovery validation under aggressive sample preparation
Method validation and interlaboratory QC
Traceable isotopic enrichment with lot-specific COA
ISO/IEC 17025 method traceability and data quality control
Preclinical DMPK studies
Extended mass shift and long shelf-life at ambient storage
Multi-study procurement and biological matrix quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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